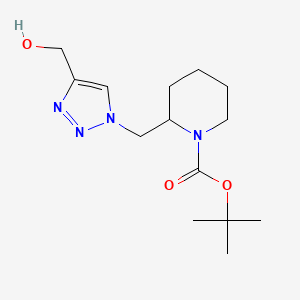

tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

Description

This compound features a piperidine core with a tert-butyl carboxylate group at position 1 and a hydroxymethyl-substituted 1,2,3-triazole moiety connected via a methylene group at position 2. Its structure enables applications in medicinal chemistry, particularly as a building block for kinase inhibitors or PROTACs (proteolysis-targeting chimeras).

Properties

IUPAC Name |

tert-butyl 2-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O3/c1-14(2,3)21-13(20)18-7-5-4-6-12(18)9-17-8-11(10-19)15-16-17/h8,12,19H,4-7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQWUKOKRANJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been used in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation.

Mode of Action

It is known that similar compounds act as semi-flexible linkers in protac development. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.

Biological Activity

The compound tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Chemical Name: this compound

- CAS Number: 2098074-92-9

- Molecular Formula: C14H24N4O3

- Molecular Weight: 296.37 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C14H24N4O3 |

| Molecular Weight | 296.37 g/mol |

| CAS Number | 2098074-92-9 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including kinases and receptors involved in various cellular pathways. The presence of the triazole moiety is significant as it has been associated with diverse pharmacological effects, including antimicrobial and anticancer activities.

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of piperidine derivatives, indicating that modifications to the piperidine ring and the triazole group can significantly affect potency and selectivity against specific targets. For instance, compounds with varied substituents on the triazole ring demonstrated different levels of inhibition in enzyme assays related to cancer cell proliferation .

In Vitro Studies

In vitro assays have shown that this compound exhibits promising activity against certain cancer cell lines. For example, it was found to inhibit cell growth in non-small cell lung cancer models, suggesting its potential as an anticancer agent .

Case Studies

One notable case study involved the evaluation of this compound's efficacy in inhibiting the MenA enzyme in Mycobacterium tuberculosis, which is crucial for bacterial survival under hypoxic conditions. The compound demonstrated significant inhibitory activity with an IC50 value indicating effective concentration for reducing enzyme activity by 50% .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest favorable oral bioavailability and metabolic stability in vivo, indicating potential for therapeutic applications .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 326.35 g/mol. Its structure features a piperidine ring, a triazole moiety, and a tert-butyl group, which contribute to its unique chemical reactivity and biological activity.

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, the hydroxymethyl group in the triazole may enhance the compound's ability to interact with microbial enzymes or receptors, potentially leading to new antimicrobial agents against resistant strains .

- Anticancer Properties : The incorporation of triazole derivatives in drug design has been linked to anticancer activities. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate may have similar effects, warranting further investigation.

- Neuroprotective Effects : Some derivatives of piperidine have demonstrated neuroprotective properties in preclinical studies. The compound's structural features might confer protective effects against neurodegenerative diseases by modulating oxidative stress pathways or inhibiting neuroinflammation .

Agricultural Applications

- Fungicides : The triazole moiety is well-known for its fungicidal properties. Compounds like this compound could be explored as potential fungicides in agriculture. Their efficacy against various fungal pathogens could be evaluated through field trials .

- Herbicides : The compound's ability to interfere with plant growth processes could also be investigated for herbicidal applications. Its selective action on specific weed species while being safe for crops may provide an innovative solution for integrated pest management .

Material Science Applications

- Polymer Chemistry : The unique structure of this compound allows it to be utilized as a monomer or additive in polymer synthesis. Its incorporation could enhance the mechanical properties or thermal stability of polymers .

- Nanotechnology : Research into nanomaterials has revealed that compounds with triazole functionalities can act as stabilizers or capping agents in nanoparticle synthesis. This application could lead to advancements in drug delivery systems and targeted therapies .

Case Studies

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group undergoes acid-catalyzed cleavage to expose the free piperidine amine. This reaction is pivotal for further functionalization:

-

Conditions : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 2.5 hours achieves quantitative deprotection .

-

Intermediate Utility : The resulting amine participates in amide couplings or alkylation reactions for PROTAC synthesis .

Hydroxymethyl Group Functionalization

The hydroxymethyl group on the triazole ring undergoes nucleophilic substitution and Mitsunobu reactions:

Etherification via SN2 Mechanism

Mitsunobu Reaction

Reaction with tert-butyl 5-chloro-2,4-difluorobenzoate under potassium tert-butoxide/DMSO yields aryl ethers (60% yield) .

Triazole Ring Modifications

The 1,2,3-triazole moiety participates in coordination chemistry and click chemistry-derived assemblies:

-

Metal Coordination : The triazole nitrogen atoms bind transition metals (e.g., Cu²⁺), enabling catalytic applications.

-

Click Chemistry : Serves as a product of prior azide-alkyne cycloaddition, but further triazole functionalization is limited due to its stability .

Piperidine Core Derivatization

The deprotected piperidine amine undergoes:

-

Acylation : Coupling with 2-azidoacrylic acid using PyBOP/i-Pr₂NEt forms amides for trivalent platform synthesis .

-

Alkylation : Reacts with bromoalkyl reagents to generate secondary amines for bioactivity studies .

Stability Under Synthetic Conditions

Critical stability data:

| Condition | Observation | Source |

|---|---|---|

| Acidic (pH < 3) | Boc group hydrolyzes within 2 hours | |

| Basic (pH > 10) | Hydroxymethyl group oxidizes slowly | |

| Aqueous/organic interfaces | Stable for 24 hours at room temperature |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Compound 26 : tert-Butyl 4-(4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

- Key Difference : The hydroxymethyl group is protected with a TBDMS group.

- Impact :

- Stability : The TBDMS group reduces reactivity, making the compound more stable during synthesis .

- Synthesis Yield : 83% yield via CuAAC (copper-catalyzed azide-alkyne cycloaddition), higher than unprotected analogues due to reduced side reactions .

- Applications : Intermediate for late-stage deprotection to generate free hydroxymethyl derivatives .

Compound 25 : tert-Butyl 4-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

- Key Difference : Fluorophenyl substituent instead of hydroxymethyl.

- Impact: Hydrophobicity: The fluorophenyl group increases lipophilicity (clogP ~2.5 vs. Biological Activity: Fluorine atoms often improve binding affinity to hydrophobic pockets in kinase targets .

CymitQuimica Compound : tert-Butyl 2-((4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

- Key Difference: Aminomethyl substituent replaces hydroxymethyl.

- Impact :

Positional Isomerism and Piperidine Substitution

Compound 3b : tert-Butyl 4-(4-Methylpentyl)piperidine-1-carboxylate

- Key Difference : Lacks triazole moiety; features a 4-methylpentyl chain.

- Impact :

Biopharmacule Compound : tert-Butyl 4-(4-Iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate

Functional Group Modifications

Methoxycarbonyl Derivative : tert-Butyl 4-(4-(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

- Key Difference : Methoxycarbonyl group replaces hydroxymethyl.

- Solubility: Lower polarity compared to hydroxymethyl derivatives (clogP ~2.1) .

Preparation Methods

Synthesis of tert-butyl 4-azidopiperidine-1-carboxylate

- Starting from Boc-protected piperidine, the 4-position is converted to an azide via nucleophilic substitution using sodium azide. The reaction is typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures.

CuAAC Reaction with Propargyl Alcohol

- The azide intermediate is reacted with propargyl alcohol in the presence of a copper(I) catalyst (e.g., CuSO4 and sodium ascorbate) in a suitable solvent system (e.g., t-BuOH/H2O) at room temperature or slightly elevated temperatures.

- The reaction proceeds smoothly within a few hours, affording the triazole ring with a hydroxymethyl substituent.

- The regioselectivity favors the 1,4-disubstituted 1,2,3-triazole isomer.

Isolation and Purification

- The reaction mixture is concentrated and purified by preparative thin-layer chromatography (TLC) or column chromatography using solvents such as ethyl acetate and hexane mixtures.

- The final compound is isolated as a colorless solid.

Experimental Data Summary

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Azidation | Boc-piperidine derivative, NaN3, DMF, 80-100°C, 12-24 h | Reported in literature; typically high yield (>80%) | Formation of tert-butyl 4-azidopiperidine-1-carboxylate |

| 2. CuAAC | Propargyl alcohol, CuSO4, sodium ascorbate, t-BuOH/H2O, rt, 3-6 h | High yield (typically 70-90%) | Selective formation of 1,4-disubstituted triazole ring |

| 3. Purification | Chromatography (silica gel), solvent system: EtOAc/hexane | Purity >95% | Characterization by NMR, MS |

Research Findings and Notes

- The CuAAC reaction is the key step enabling the efficient and regioselective formation of the triazole ring, a robust and versatile method widely used in medicinal chemistry for constructing triazole-containing molecules.

- The hydroxymethyl substituent on the triazole is introduced directly via the alkyne partner (propargyl alcohol), which simplifies the synthetic route by avoiding post-cycloaddition modifications.

- The Boc group on the piperidine nitrogen provides stability and solubility advantages during synthesis and purification and can be removed later if necessary.

- The reaction conditions are generally mild, and the methodology is amenable to scale-up.

- Characterization data such as $$ ^1H $$ NMR show characteristic signals for the tert-butyl group (singlet around 1.4 ppm), piperidine ring protons, triazole proton(s), and the hydroxymethyl group (typically a singlet around 4.5 ppm).

Comparative Table of Related Preparation Approaches

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Azidation of Boc-piperidine | Nucleophilic substitution with sodium azide | High yield, straightforward | Requires handling azides carefully |

| CuAAC with propargyl alcohol | Copper(I)-catalyzed cycloaddition | High regioselectivity, mild conditions | Requires copper catalyst removal |

| Purification | Silica gel chromatography | High purity | Time-consuming for large scale |

| Alternative methods | Use of other alkynes or protecting groups | Diversifies functional groups | May require additional steps |

Q & A

Basic: What are the recommended synthetic routes for this compound, and what key reaction parameters influence yield?

Methodological Answer:

The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Precursor Preparation : React a piperidine-derived alkyne with an azide-containing hydroxymethyl group.

- CuAAC Conditions : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in THF or DMF at 60–80°C for 3–6 hours to ensure regioselective 1,4-triazole formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity .

Critical Parameters :- Catalyst concentration (1–5 mol% Cu(I)) to minimize side reactions.

- Reaction time and temperature to avoid decomposition of the hydroxymethyl group.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons on the triazole (δ 7.5–8.0 ppm for H-triazole), hydroxymethyl (δ 3.5–4.5 ppm), and tert-butyl groups (δ 1.2–1.4 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₆N₄O₃: 322.1998) .

- IR Spectroscopy : Detect carbonyl (C=O stretch ~1700 cm⁻¹) and triazole (C-N stretch ~1450 cm⁻¹) .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic fumes (e.g., from Cu catalysts) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, flush with saline for 15 minutes .

Advanced: How can researchers optimize the regioselectivity of triazole formation?

Methodological Answer:

- Catalyst Tuning : Replace Cu(I) with Ru(II) catalysts for 1,5-regioselectivity, though CuAAC remains standard for 1,4-selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rate and regiocontrol .

- Microwave-Assisted Synthesis : Reduce reaction time to 30 minutes while maintaining >95% yield .

Advanced: How to resolve contradictory stability data under different storage conditions?

Methodological Answer:

- Systematic Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .

- Storage Recommendations : Store desiccated at –20°C in amber vials to prevent hydrolysis of the tert-butyl ester .

Advanced: How can computational modeling predict biological interactions?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model the triazole-hydroxymethyl moiety’s binding to enzymes (e.g., kinases) .

- MD Simulations : Simulate solvation dynamics in water to assess membrane permeability .

Advanced: What analytical approaches identify synthesis by-products?

Methodological Answer:

- LC-MS : Detect trace impurities (e.g., unreacted azide or alkyne precursors) with a C18 column and 0.1% formic acid mobile phase .

- ²D NMR (HSQC/HMBC) : Resolve overlapping signals from regioisomeric triazoles .

Basic: How do solubility properties affect solvent selection?

Methodological Answer:

- Solubility Profile : The compound is soluble in DCM, THF, and DMSO but insoluble in hexane .

- Reaction Design : Use DMF for CuAAC (enhances catalyst solubility) and switch to ethyl acetate for workup .

Advanced: How to design a SAR study on the hydroxymethyl-triazole moiety?

Methodological Answer:

- Structural Modifications : Synthesize analogs with methyl, ethyl, or halogen substituents .

- Biological Assays : Test inhibitory activity against cancer cell lines (e.g., MTT assays) and compare IC₅₀ values .

Basic: What are key considerations for scaling up synthesis?

Methodological Answer:

- Catalyst Efficiency : Optimize Cu(I) loading to 2 mol% to reduce cost without compromising yield .

- Purification : Replace column chromatography with recrystallization (ethanol/water) for gram-scale batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.